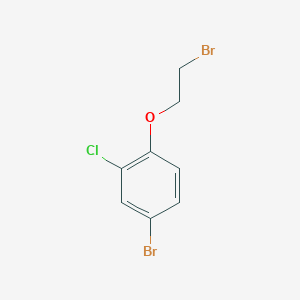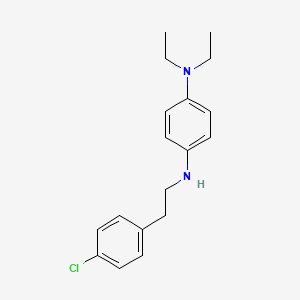![molecular formula C16H15ClO2 B1451739 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde CAS No. 1039819-35-6](/img/structure/B1451739.png)
4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde
Overview
Description
“4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde” is a chemical compound with the empirical formula C16H15ClO2 and a molecular weight of 274.74 . It appears as a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15ClO2/c1-11-7-13(9-18)8-12(2)16(11)19-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 410.6±40.0 °C and its predicted density is 1.192±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds related to "4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde" involve reactions with benzaldehyde derivatives and benzenamine, highlighting the importance of such chemical structures in studying molecular conformations and interactions. These studies contribute to understanding the fundamental chemical properties, such as bonding, angles, and conformations, that can be applied to similar compounds (Yan Chen et al., 2007).
Chemical Synthesis Methodology
- Research on the synthesis of related compounds includes innovative methodologies such as microwave irradiation and solvent-free conditions, which present efficient and environmentally friendly alternatives to traditional synthesis methods. These approaches can significantly impact the synthesis of complex organic molecules, including those with potential pharmacological applications (Wenwen Zhang et al., 2009).
Novel Compound Formation
- Studies also explore the formation of novel compounds through reactions like aldol condensation, highlighting the potential for discovering new molecules with unique properties. Such research is crucial for expanding the chemical space of synthetic organic chemistry and finding new applications in material science, pharmaceuticals, and more (Feng Ya, 2014).
Mechanistic Insights
- Investigations into the mechanisms of chemical reactions involving benzaldehyde derivatives provide deeper understanding of the reactivity and interactions at the molecular level. This knowledge is instrumental in designing synthetic strategies for complex organic molecules and can be applied to enhance the synthesis of compounds similar to "this compound" (K. Monk et al., 2003).
Safety and Hazards
The safety information available indicates that this compound may cause serious eye irritation (H319) and may cause long-term adverse effects in the aquatic environment (H413). In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11-7-13(9-18)8-12(2)16(11)19-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBCGUMWAYKVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)




![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)
![(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1451677.png)
![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)
